molecular formula C13H13NOS2 B14174769 1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone CAS No. 670261-50-4

1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone

Cat. No.: B14174769
CAS No.: 670261-50-4
M. Wt: 263.4 g/mol
InChI Key: WWVDQERBYDRWQU-UHFFFAOYSA-N
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Description

1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone typically involves the formation of the thiazole ring followed by the introduction of the benzyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups can influence its reactivity and interaction with biological targets .

Properties

CAS No.

670261-50-4

Molecular Formula

C13H13NOS2

Molecular Weight

263.4 g/mol

IUPAC Name

1-(3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C13H13NOS2/c1-9-12(10(2)15)17-13(16)14(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

WWVDQERBYDRWQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=S)N1CC2=CC=CC=C2)C(=O)C

solubility

38 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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